molecular formula C17H23N3O7S B2737112 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866132-76-5

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid

Cat. No.: B2737112
CAS No.: 866132-76-5
M. Wt: 413.45
InChI Key: KVKJUWMFNYRDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a nitrophenyl group, and a sulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the nitrophenyl group. The hydroxylation of piperidine and nitration of phenyl groups are common initial steps. The sulfonylation process follows, where a sulfonyl chloride reacts with the hydroxypiperidino derivative under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise temperature control, pH adjustments, and the use of catalysts to optimize yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl and sulfonyl groups play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • 4-(4-Hydroxypiperidino)-3-nitrophenyl sulfone
  • 4-Piperidinecarboxylic acid derivatives

Uniqueness: 1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-[4-(4-hydroxypiperidin-1-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c21-13-5-7-18(8-6-13)15-2-1-14(11-16(15)20(24)25)28(26,27)19-9-3-12(4-10-19)17(22)23/h1-2,11-13,21H,3-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJUWMFNYRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCC(CC3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.